molecular formula C7H6BrN3 B1286571 7-bromo-1H-indazol-6-amine CAS No. 139502-26-4

7-bromo-1H-indazol-6-amine

Numéro de catalogue: B1286571
Numéro CAS: 139502-26-4
Poids moléculaire: 212.05 g/mol
Clé InChI: YFKYXCQIJAASSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and medicinal properties. The presence of a bromine atom at the 7th position and an amino group at the 6th position of the indazole ring makes this compound a compound of interest in various scientific research fields .

Analyse Biochimique

Biochemical Properties

7-bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the Bcl2 family members and the p53/MDM2 pathway, which are critical for regulating apoptosis and cell cycle . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and cancer-related conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting the Bcl2 family proteins and activating the p53/MDM2 pathway . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy. Additionally, the compound’s interaction with COX-2 suggests its role in reducing inflammation at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit or activate their functions. For example, the compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Similarly, its interaction with the p53/MDM2 pathway involves binding to the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor protein . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings are critical for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of COX-2 activity and continuous induction of apoptosis in cancer cells . These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions, such as oxidation and conjugation . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . For example, the compound’s interaction with the p53/MDM2 pathway occurs primarily in the nucleus, where it stabilizes and activates the p53 protein . Similarly, its inhibition of COX-2 takes place in the cytoplasm, where the enzyme is localized . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indazol-6-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing cost-effective and scalable reaction conditions. The use of aprotic polar solvents like NMP and DMSO under mild conditions (e.g., 60°C, 2 eq. of hydrazine hydrate, and 1.2 eq. of NaOAc) has been reported for efficient cyclization .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-1H-indazol-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Indazole oxides.

    Reduction Products: Amino derivatives of indazole.

Comparaison Avec Des Composés Similaires

Uniqueness: 7-Bromo-1H-indazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and amino groups allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .

Activité Biologique

7-Bromo-1H-indazol-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. The compound's structure features a bromine atom at the 7-position and an amine group at the 6-position of the indazole ring, which contributes to its reactivity and biological properties.

The molecular formula of this compound is C7_7H6_6BrN3_3, with a molecular weight of 212.05 g/mol. Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and complexation with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activities, primarily as an inhibitor of certain enzymes and a potential anticancer agent.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may affect the activity of kinases and other proteins critical for cell proliferation and survival. This inhibition can lead to anti-inflammatory effects and potential apoptosis in cancer cells .

Anticancer Properties

In studies evaluating its anticancer activity, this compound demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives of indazole, including those with similar structures to this compound, have shown IC50_{50} values ranging from 2.9 to 59.0 μM in inhibiting growth across different cancer cell lines .

Case Studies

Several studies have explored the biological activity of indazole derivatives, including this compound:

  • Cytotoxicity Assays : In vitro studies have indicated that compounds structurally related to this compound exhibit potent anti-proliferative effects on human colorectal cancer cells (HCT116), with IC50_{50} values reported around 14.3 μM for similar derivatives .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of apoptosis-related pathways, such as the p53/MDM2 pathway. Studies have shown that certain indazole derivatives can downregulate MDM2 expression while upregulating p53, promoting apoptosis in cancer cells .

Comparative Analysis

A comparison table illustrates the structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesSimilarity Score
7-Bromo-1H-indazoleIndazole framework with bromine0.97
7-Bromo-5-(trifluoromethyl)-1H-indazoleTrifluoromethyl group addition0.92
Methyl 7-bromo-1H-indazole-5-carboxylateCarboxylate functionalization0.90
Ethyl 7-bromo-1H-indazole-3-carboxylateCarboxylate functionalization0.89
2-(7-Bromo-1H-indazol-3-yl)acetic acidAcetic acid derivative0.85

This table highlights how variations in substituents can influence biological activity.

Propriétés

IUPAC Name

7-bromo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKYXCQIJAASSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598306
Record name 7-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139502-26-4
Record name 7-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.